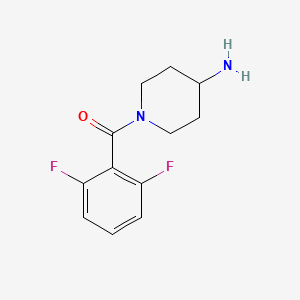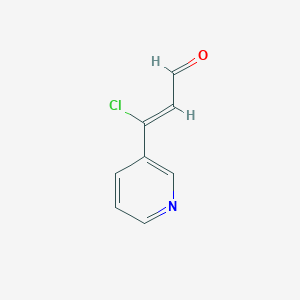
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is an organic compound characterized by the presence of a chlorine atom, a pyridine ring, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde typically involves the reaction of 3-chloropyridine with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-3-(3-pyridinyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(3-pyridinyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-pyridinyl)-2-propenal or 3-amino-3-(3-pyridinyl)-2-propenal.
Scientific Research Applications
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes by forming adducts with their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Imidacloprid: Another neonicotinoid insecticide with structural similarities.
Uniqueness
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike thiacloprid and imidacloprid, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
(Z)-3-chloro-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C8H6ClNO/c9-8(3-5-11)7-2-1-4-10-6-7/h1-6H/b8-3- |
InChI Key |
HCHAABAWDWGELE-BAQGIRSFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C=O)/Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


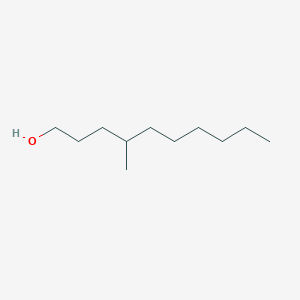

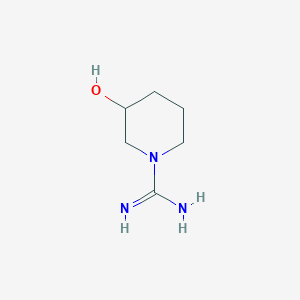
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/new.no-structure.jpg)
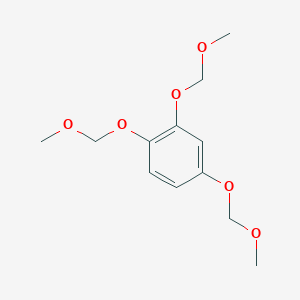

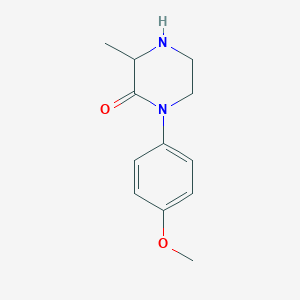
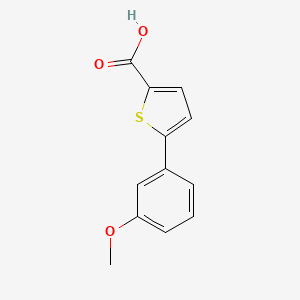
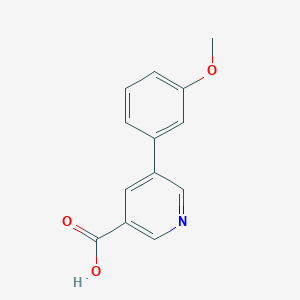
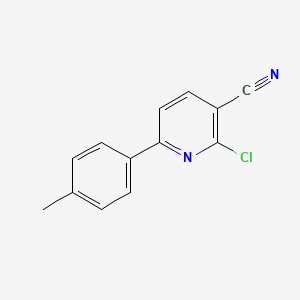
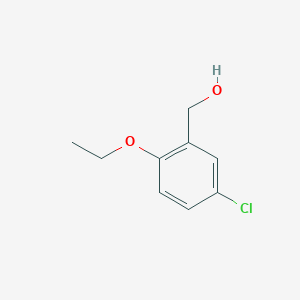

![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
